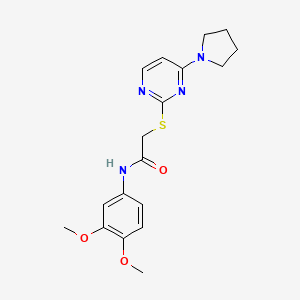

N-(3,4-dimethoxyphenyl)-2-((4-(pyrrolidin-1-yl)pyrimidin-2-yl)thio)acetamide

Description

Properties

IUPAC Name |

N-(3,4-dimethoxyphenyl)-2-(4-pyrrolidin-1-ylpyrimidin-2-yl)sulfanylacetamide | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C18H22N4O3S/c1-24-14-6-5-13(11-15(14)25-2)20-17(23)12-26-18-19-8-7-16(21-18)22-9-3-4-10-22/h5-8,11H,3-4,9-10,12H2,1-2H3,(H,20,23) | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

JQMGUEUJXAARAM-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

COC1=C(C=C(C=C1)NC(=O)CSC2=NC=CC(=N2)N3CCCC3)OC | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C18H22N4O3S | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

374.5 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-(3,4-dimethoxyphenyl)-2-((4-(pyrrolidin-1-yl)pyrimidin-2-yl)thio)acetamide typically involves multiple steps, starting from commercially available precursors. The general synthetic route includes:

Formation of the Pyrimidine Ring: This step involves the cyclization of appropriate precursors under acidic or basic conditions to form the pyrimidine ring.

Introduction of the Pyrrolidine Group: The pyrrolidine group is introduced via nucleophilic substitution reactions, often using pyrrolidine and a suitable leaving group.

Thioether Formation: The thioether linkage is formed by reacting the pyrimidine derivative with a thiol compound.

Acetamide Formation: The final step involves the acylation of the intermediate with an acyl chloride or anhydride to form the acetamide group.

Industrial Production Methods

Industrial production of this compound may involve optimization of the above synthetic steps to enhance yield and purity. This can include the use of continuous flow reactors, high-throughput screening of reaction conditions, and the use of catalysts to improve reaction efficiency.

Chemical Reactions Analysis

Types of Reactions

N-(3,4-dimethoxyphenyl)-2-((4-(pyrrolidin-1-yl)pyrimidin-2-yl)thio)acetamide can undergo various types of chemical reactions, including:

Oxidation: The compound can be oxidized using oxidizing agents such as hydrogen peroxide or potassium permanganate.

Reduction: Reduction reactions can be carried out using reducing agents like sodium borohydride or lithium aluminum hydride.

Substitution: The aromatic and heterocyclic rings can undergo electrophilic and nucleophilic substitution reactions.

Common Reagents and Conditions

Oxidation: Hydrogen peroxide, potassium permanganate, and other oxidizing agents under acidic or basic conditions.

Reduction: Sodium borohydride, lithium aluminum hydride, and catalytic hydrogenation.

Substitution: Halogenating agents, nucleophiles, and electrophiles under various conditions.

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield sulfoxides or sulfones, while reduction may lead to the formation of amines or alcohols.

Scientific Research Applications

N-(3,4-dimethoxyphenyl)-2-((4-(pyrrolidin-1-yl)pyrimidin-2-yl)thio)acetamide has several scientific research applications:

Medicinal Chemistry: It is investigated for its potential as a therapeutic agent due to its unique structural features that may interact with biological targets.

Organic Synthesis: The compound serves as a building block for the synthesis of more complex molecules.

Material Science: Its unique properties make it a candidate for the development of new materials with specific functionalities.

Mechanism of Action

The exact mechanism of action of N-(3,4-dimethoxyphenyl)-2-((4-(pyrrolidin-1-yl)pyrimidin-2-yl)thio)acetamide is not well-documented. it is believed to interact with specific molecular targets, such as enzymes or receptors, through its aromatic and heterocyclic moieties. These interactions may modulate biological pathways, leading to its observed effects.

Comparison with Similar Compounds

Comparison with Similar Compounds

Structure-Activity Relationship (SAR) Insights

- Halogen Substituents : In Compound 154, the 4-chlorophenyl group (electron-withdrawing) increases cytotoxicity by promoting DNA intercalation or kinase inhibition .

- Heterocyclic Variations :

- Pyrimidine vs. Oxadiazole: Pyrimidine-based compounds (Epirimil, target compound) target ion channels, while oxadiazole derivatives (Compound 154) exhibit anticancer activity via kinase modulation .

- Pyrrolidin-1-yl vs. Pyridin-2-yl: The pyrrolidine group in the target compound may reduce CNS side effects compared to Epirimil’s pyridine, which could enhance anticonvulsant potency but increase toxicity .

Pharmacological and Physical Property Comparison

Biological Activity

N-(3,4-dimethoxyphenyl)-2-((4-(pyrrolidin-1-yl)pyrimidin-2-yl)thio)acetamide is a compound of significant interest due to its diverse biological activities. This article provides an overview of its pharmacological properties, molecular mechanisms, and potential therapeutic applications.

Chemical Structure and Properties

The compound has the following chemical structure and properties:

| Property | Value |

|---|---|

| Molecular Formula | C₁₈H₃₃N₃O₂S |

| Molecular Weight | 357.55 g/mol |

| LogP | 4.047 |

| Hydrogen Bond Acceptors | 6 |

| Hydrogen Bond Donors | 1 |

| Polar Surface Area | 60.068 Ų |

The compound features a pyrimidine ring and a thioacetamide moiety, contributing to its biological activity.

Anticonvulsant Activity

Research has demonstrated that this compound exhibits notable anticonvulsant properties. In a study involving pentylenetetrazole-induced seizures in rodents, the compound significantly reduced seizure activity, indicating its potential as an anticonvulsant agent. The mechanism appears to involve modulation of neurotransmitter systems, particularly GABAergic pathways, which are crucial in seizure control .

Anticancer Potential

The compound's ability to inhibit cancer cell proliferation has been explored through various in vitro assays. It has shown activity against several cancer cell lines, including breast and lung cancer cells. The proposed mechanism involves the induction of apoptosis and cell cycle arrest, primarily through the inhibition of key regulatory proteins involved in cell survival and proliferation .

Molecular Docking Studies

Molecular docking studies have been conducted to predict the binding affinity of this compound with various biological targets. These studies suggest that the compound interacts favorably with proteins associated with cancer progression and seizure activity, reinforcing its potential therapeutic applications .

Pharmacokinetics and ADMET Properties

The ADMET (Absorption, Distribution, Metabolism, Excretion, and Toxicity) profile of the compound indicates favorable characteristics for drug development:

| Parameter | Value |

|---|---|

| Bioavailability Score | 0.55 |

| GI Absorption | High |

| P-gp Substrate | Yes |

| CYP Inhibition | CYP2D6 inhibitor |

These properties suggest that the compound may be well absorbed in the gastrointestinal tract and could have manageable metabolic interactions .

Case Studies

- Anticonvulsant Efficacy : In a controlled study on rats, this compound completely prevented seizure development in 100% of subjects compared to controls .

- Cancer Cell Line Studies : Various studies have reported that this compound effectively reduced viability in MCF-7 (breast cancer) and A549 (lung cancer) cell lines by inducing apoptosis through mitochondrial pathways .

Q & A

Q. What are the recommended synthetic routes for N-(3,4-dimethoxyphenyl)-2-((4-(pyrrolidin-1-yl)pyrimidin-2-yl)thio)acetamide, and what critical parameters influence yield?

- Methodological Answer : Synthesis typically involves multi-step reactions:

Thioacetylation : Reacting 4-(pyrrolidin-1-yl)pyrimidin-2-thiol with chloroacetyl chloride under nitrogen to form the thioether intermediate.

Amidation : Coupling the intermediate with 3,4-dimethoxyaniline via carbodiimide-mediated acylation (e.g., EDC/HOBt).

Critical parameters include:

- Temperature control (0–5°C during thioacetylation to prevent disulfide byproducts) .

- Solvent selection (e.g., DMF for amidation to enhance nucleophilicity) .

- Purification : Use column chromatography (silica gel, ethyl acetate/hexane gradient) and HPLC to achieve >95% purity .

Q. How is the structural integrity and purity of this compound confirmed?

- Methodological Answer :

- Nuclear Magnetic Resonance (NMR) : ¹H/¹³C NMR to verify substituent positions (e.g., pyrrolidinyl protons at δ 2.7–3.1 ppm, methoxy groups at δ 3.8–3.9 ppm) .

- High-Resolution Mass Spectrometry (HRMS) : Confirm molecular ion ([M+H]⁺) and fragment patterns .

- HPLC : Purity assessment using a C18 column (retention time ~12.5 min under acetonitrile/water gradient) .

Q. What in vitro assays are suitable for preliminary evaluation of its biological activity?

- Methodological Answer :

- Kinase inhibition assays : Screen against kinases (e.g., EGFR, VEGFR) using ADP-Glo™ or fluorescence polarization .

- Cytotoxicity testing : MTT assays on cancer cell lines (e.g., HeLa, MCF-7) with IC₅₀ determination .

- Antimicrobial screening : Broth microdilution against Gram-positive/negative bacteria (MIC values) .

Advanced Research Questions

Q. How can researchers resolve contradictions in bioactivity data across different studies?

- Methodological Answer :

- Comparative structural analysis : Use X-ray crystallography (as in ) or DFT calculations to correlate conformation-activity relationships.

- Dose-response reevaluation : Test under standardized conditions (e.g., ATP concentration in kinase assays) to minimize variability .

- Cross-study validation : Compare with analogs (e.g., thieno[3,2-d]pyrimidine derivatives) to identify substituent-dependent trends .

Q. What computational strategies elucidate its interaction with biological targets?

- Methodological Answer :

- Molecular docking : Use AutoDock Vina or Schrödinger Suite to model binding to kinase ATP pockets (e.g., prioritize poses with ΔG < -8 kcal/mol) .

- Molecular Dynamics (MD) simulations : Analyze stability of ligand-protein complexes (e.g., RMSD < 2 Å over 100 ns trajectories) .

- Pharmacophore mapping : Identify critical interaction sites (e.g., hydrogen bonds with pyrimidine N1 and thioether sulfur) .

Q. How can structure-activity relationship (SAR) studies optimize its pharmacokinetic properties?

- Methodological Answer :

- Substituent modification : Replace 3,4-dimethoxyphenyl with fluorinated aryl groups to enhance metabolic stability .

- Prodrug design : Introduce ester moieties at the acetamide group to improve solubility .

- In vitro ADME profiling : Assess hepatic microsomal stability and CYP450 inhibition to guide structural refinements .

Q. What strategies improve solubility without compromising target affinity?

- Methodological Answer :

- Co-solvent systems : Use PEG-400 or cyclodextrin inclusion complexes for in vitro assays .

- Ionizable groups : Introduce tertiary amines (e.g., morpholine) to the pyrrolidinyl moiety for pH-dependent solubility .

- Nanoparticle formulation : Encapsulate in PLGA nanoparticles (size < 200 nm) to enhance bioavailability .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.